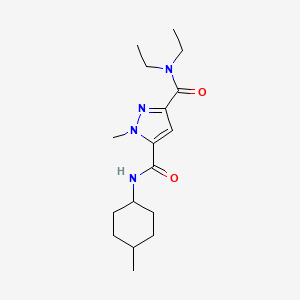![molecular formula C20H25N3O4S2 B4542254 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4542254.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. While the specific synthesis route for N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide is not directly detailed in available literature, studies on similar compounds provide insight into possible synthetic pathways. For instance, compounds with thiophene, pyrazole, and sulfonamide moieties have been synthesized through reactions involving key intermediates such as semicarbazide and chloroacetophenone, indicating the importance of selecting appropriate starting materials and conditions for the successful synthesis of complex molecules (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For related compounds, the crystal and molecular structure is often stabilized by hydrogen bond interactions, such as N-H...O and C-H...O bonds, which play a crucial role in determining the overall geometry and stability of the molecule (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can be diverse, depending on the functional groups present and the reaction conditions. The reactivity of such compounds is influenced by the electronic and steric effects of the substituents, which can affect the course of reactions such as nucleophilic substitution or addition reactions. The chemical properties of these compounds, including their reactivity and potential as ligands for metal coordination, have been a subject of research, indicating their versatility in chemical synthesis and potential applications in material science (Jacobs et al., 2013).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-23-17(9-11-21-23)15-22(29(24,25)20-6-5-13-28-20)12-10-16-7-8-18(26-2)19(14-16)27-3/h5-9,11,13-14H,4,10,12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCKBXSUXIKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4542186.png)
![4-(2,3-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4542189.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4542200.png)
![ethyl 4-[4-(4-morpholinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4542207.png)
![3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4542213.png)

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)
![2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4542232.png)


![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)
![butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4542266.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4542270.png)